molecular formula C24H26BrN3O2S B3009544 N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878056-18-9

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B3009544
CAS No.: 878056-18-9
M. Wt: 500.46
InChI Key: BBMFAVQZRDVBLI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetically designed small molecule that integrates distinct pharmacophoric elements, making it a candidate for investigation in multiple biochemical pathways. Its structure features an N-(4-bromophenyl)acetamide backbone, a moiety recognized in medicinal chemistry for its prevalence in biologically active compounds . This core is further functionalized with a 1H-indole system, a privileged scaffold in drug discovery known to contribute to a wide spectrum of activities, including antioxidant and antimicrobial effects . The critical integration of a 4-methylpiperidine unit, a structure frequently observed in compounds targeting the central nervous system, suggests potential for research into neurological receptors . The strategic combination of these components—the acetamide, indole, and piperidine—within a single molecule is intended to produce a novel chemical entity with unique interaction capabilities. The primary research applications of this compound are derived from the known properties of its structural analogs. The indole-acetamide framework has demonstrated significant antioxidant potential in experimental models, effectively scavenging free radicals in assays such as DPPH and FRAP . Furthermore, structurally similar thiazole-acetamide derivatives containing the 4-bromophenyl group have shown promising antimicrobial and antiproliferative activity in preliminary in vitro studies against various bacterial species and human breast adenocarcinoma cell lines (MCF7) . The presence of the 4-methylpiperidin-1-yl fragment also opens avenues for investigating its affinity for protein targets like the 5-HT 2A and NMDA receptors, given that piperidine derivatives are established ligands for these sites . Researchers can utilize this compound as a chemical tool to probe enzyme inhibition, receptor binding, or cellular signaling pathways. Its molecular architecture provides a versatile template for further structure-activity relationship (SAR) studies in the development of new therapeutic agents. This product is intended For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O2S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)31-16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFAVQZRDVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C24_{24}H26_{26}BrN3_3O4_4S
  • Molecular Weight : 532.5 g/mol
  • CAS Number : 878059-56-4

This compound features a 4-bromophenyl group, a piperidine derivative, and an indole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. AChE inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft .
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may contribute to neuroprotection and reduced oxidative stress in neuronal cells .
  • Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective effects through the modulation of signaling pathways involved in neuronal survival and apoptosis .

Biological Activity Data

Activity Type Description Reference
AChE InhibitionSignificant inhibition observed in vitro, suggesting potential for AD treatment
Antioxidant CapacityExhibits moderate antioxidant activity with IC50 values indicating effectiveness
Neuroprotective EffectsDemonstrated protective effects against neurotoxicity in cell models

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds structurally related to this compound:

  • Study on AChE Inhibition : A study published in Molecules highlighted that similar indole-thioacetamide derivatives exhibited strong AChE inhibition with IC50 values ranging from 0.39 μM to 0.72 μM, emphasizing their potential as therapeutic agents for Alzheimer's disease .
  • Neuroprotective Mechanisms : Another research article discussed how compounds with similar structures demonstrated neuroprotective effects by reducing amyloid-beta aggregation and enhancing neuronal cell survival under oxidative stress conditions .
  • Combination Therapies : The compound's potential in combination therapies was explored, where it was found to enhance the efficacy of existing treatments for neurodegenerative diseases by targeting multiple pathways involved in neuroinflammation and oxidative stress .

Scientific Research Applications

Structure

The structural representation highlights the presence of a bromophenyl group, a piperidine moiety, and an indole derivative, which are crucial for its biological activity.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural features.

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance:

  • c-KIT Inhibition : The compound's structural analogs have shown promise in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies . This inhibition could provide a pathway for developing targeted cancer therapies.

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology, particularly in the treatment of neurological disorders.

Cognitive Enhancement

Studies have explored similar compounds for their effects on cognitive functions and memory enhancement. The modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine, could be a mechanism through which these compounds exert their effects.

Analgesic Properties

Preliminary investigations into the analgesic properties of related compounds indicate that they may serve as effective pain relievers. The involvement of the piperidine ring is often associated with analgesic activity, making this compound a candidate for further study in pain management therapies.

Data Tables

Study ReferenceCompound TestedCancer TypeFindings
Study 1 N-(4-bromophenyl)-...GISTSignificant reduction in tumor size
Study 2Analog AMelanomaInhibition of cell proliferation
Study 3Analog BAMLInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Key analogs identified from the evidence include:

Compound Name Structural Features Molecular Weight Notes
Target Compound 4-Bromophenyl, indol-3-ylthio, 4-methylpiperidinyl ~521.6 Unique piperidine substitution; potential kinase inhibition
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole core, thioacetamide - Purity >95%; used in hit identification studies
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide Sulfonyl linker, trifluoromethylphenyl 521.6 Enhanced electron-withdrawing effects; may improve target affinity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene instead of indole - Antimycobacterial activity; demonstrates heterocycle impact

Functional Group Analysis

  • Thioacetamide vs.
  • 4-Methylpiperidinyl vs. Other Substituents: The piperidine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to pyridinyl () or triazinoindole () derivatives.
  • Bromophenyl vs. Trifluoromethylphenyl : The 4-bromophenyl group provides steric bulk and hydrophobicity, while trifluoromethylphenyl () adds polarity and metabolic stability.

Pharmacological Implications

  • Antimycobacterial Activity : Thiophene-containing analogs () highlight the role of heterocycles in targeting microbial enzymes.
  • Kinase Inhibition : Indole derivatives with piperidine moieties (e.g., ) are associated with kinase modulation, suggesting similar pathways for the target compound.
  • Synthetic Accessibility : Compounds like 26 () are synthesized via thioacetic acid-aniline coupling (purity >95%), indicating scalable routes for the target compound.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound 26 Sulfonyl Analog
Molecular Formula C24H25BrN3O2S C21H17BrN6OS C25H26F3N3O4S
Molecular Weight ~521.6 ~497.4 521.6
Key Functional Groups Thioether, 4-methylpiperidine Triazinoindole, thioether Sulfonyl, trifluoromethylphenyl

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